molecular formula C13H15BrN2 B3345774 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole CAS No. 1108616-48-3

5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole

Cat. No.: B3345774
CAS No.: 1108616-48-3
M. Wt: 279.18 g/mol
InChI Key: DBKPHCKBFAHMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

Indole Derivatives as Privileged Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The indole scaffold is considered a privileged pharmacophore because its versatile structure can interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. researchgate.netnih.gov This versatility allows for the development of indole-based compounds with a broad spectrum of therapeutic applications, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.netresearchgate.net The indole nucleus can mimic the structure of peptides and bind reversibly to enzymes, offering numerous avenues for the discovery of novel drugs with distinct mechanisms of action. nih.gov

Table 1: Pharmacological Activities of Indole Derivatives
Therapeutic AreaExamples of Biological Targets/Mechanisms
Oncology Tubulin Polymerization Inhibition, Kinase Inhibition, Histone Deacetylase (HDAC) Inhibition
Infectious Diseases Reverse Transcriptase Inhibition (Antiviral), DNA Gyrase Inhibition (Antibacterial)
Neurology Serotonin (B10506) (5-HT) Receptor Agonism/Antagonism, Neurotransmitter Precursors
Inflammation Cyclooxygenase (COX) Inhibition
Cardiovascular Antihypertensive activity

Historical Context of Indole Derivatives in Drug Development

The journey of the indole scaffold in science began in the 19th century, with its first synthesis from oxindole (B195798) by Adolf von Baeyer in 1866. nih.gov Initially, interest was driven by its connection to the dye indigo. wikipedia.org However, by the 1930s, the significance of the indole nucleus intensified with its discovery in essential biomolecules and alkaloids. wikipedia.org

Key milestones include its identification in the amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin. researchgate.net Furthermore, many vital alkaloids, such as the antihypertensive agent reserpine (B192253) and the anticancer vinca (B1221190) alkaloids (vinblastine and vincristine), feature the indole core, showcasing its long-standing importance in medicine. ijpsr.inforesearchgate.net This rich history has inspired generations of chemists to explore the synthesis and therapeutic potential of novel indole derivatives, leading to a multitude of approved drugs on the market today. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKPHCKBFAHMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Positioning of 5 Bromo 3 Pyrrolidin 1 Ylmethyl 1h Indole in Chemical Synthesis and Pre Clinical Research

Importance as a Key Intermediate in the Synthesis of Pharmacologically Active Agents

The most prominent role of a derivative of this compound is as a key intermediate in the synthesis of Eletriptan, a potent anti-migraine medication. google.comnewdrugapprovals.org Specifically, the methylated, chiral version, (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole , is the direct precursor used in one of the most common synthetic routes for Eletriptan. d-nb.infonih.govgoogle.com

In this synthesis, the bromo-indole intermediate undergoes a palladium-catalyzed Heck reaction with phenyl vinyl sulfone. newdrugapprovals.orgnih.gov The bromine atom at the 5-position of the indole ring provides a reactive site for this crucial carbon-carbon bond-forming reaction, which attaches the phenylsulfonyl ethyl side chain characteristic of Eletriptan. newdrugapprovals.orgd-nb.info The pyrrolidinylmethyl group at the 3-position is a fundamental part of the final drug's structure, essential for its interaction with serotonin (B10506) receptors. d-nb.infonih.gov The purity of this intermediate is paramount, as impurities can interfere with the sensitive catalyst used in subsequent steps. newdrugapprovals.org

Focus on Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the synthesis and efficacy of many pharmaceuticals. nih.gov For drugs that interact with chiral biological systems like receptors and enzymes, one enantiomer (one of a pair of mirror-image molecules) often exhibits significantly higher potency or a better safety profile than the other. nih.gov

This is particularly true for Eletriptan. The therapeutic activity of Eletriptan as a selective 5-HT1B/1D receptor agonist is dependent on the specific (R)-configuration of the N-methylpyrrolidin-2-ylmethyl moiety. google.comd-nb.info Consequently, the synthesis of the key intermediate must be stereospecific to produce only the desired (R)-enantiomer. nih.gov

This stereochemical control is typically achieved by using a chiral starting material, such as derivatives of the naturally occurring amino acid (S)-proline, which is then converted through several steps into the required (R)-pyrrolidine structure. nih.gov The absolute stereochemistry of the pyrrolidine (B122466) ring dictates the spatial orientation of the substituent at the 3-position of the indole, which is crucial for its precise binding to the target serotonin receptors in the brain, thereby alleviating migraine symptoms. nih.govnih.gov The synthesis of the opposite (S)-enantiomer has also been reported, but it is the (R)-enantiomer that is developed as the active pharmaceutical ingredient. pharmaffiliates.com

Established Synthetic Pathways to the Core Structure

The construction of the this compound scaffold is typically achieved through well-defined, multi-step synthetic routes that allow for precise control over the final molecular architecture.

A common and effective strategy for synthesizing the core structure of this compound begins with the readily available starting material, 4-bromo aniline (B41778). iajps.com This multi-step approach involves the formation of the indole ring system, followed by the introduction of the pyrrolidin-1-ylmethyl substituent at the C3 position.

The initial phase of this pathway involves converting 4-bromo aniline into a corresponding 4-bromophenylhydrazine. This hydrazine (B178648) derivative is a crucial precursor for the subsequent cyclization step that forms the indole nucleus. iajps.comwikipedia.org Once the 5-bromo-1H-indole core is established, further functionalization is required. A key intermediate, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester, is synthesized. google.com The final step in the sequence is the reduction of the amide and carbonyl functionalities within this intermediate to yield the target compound. iajps.comgoogle.com

The successful synthesis of this compound relies on several critical chemical transformations, including reduction and cyclization reactions, each employing specific reagents to achieve high yield and purity.

The final and critical step in many synthetic routes is the reduction of an amide intermediate, such as (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, to the desired 3-substituted indole. google.com A variety of reducing agents can be employed for this transformation, with the choice often dictated by factors such as reactivity, handling safety, and impurity profiles.

Lithium Aluminium Hydride (LAH) is a powerful reducing agent capable of this transformation. iajps.com However, industrial processes often favor alternatives that are easier to handle. google.com These include sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), Diisobutylaluminium hydride (DIBALH), and Lithium tri-tert-butoxyaluminum hydride (TBLAH). google.com These reagents are typically available as solutions, which simplifies their addition and control during the reaction compared to LAH, which is often a suspension. google.com The use of these agents can provide high conversion rates while minimizing difficult-to-remove impurities. google.com

Table 1: Comparison of Reducing Agents in the Synthesis of this compound

Reducing AgentAbbreviationCommon FormKey AdvantagesRef.
Sodium dihydro-bis(2-methoxyethoxy)aluminateSDMASolution in Toluene (B28343)Easier to handle than LAH; provides high conversion. google.com
Diisobutylaluminium hydrideDIBALHSolutionAlternative to LAH with different reactivity profile. google.com
Lithium tri-tert-butoxyaluminum hydrideTBLAHSolutionAlternative to LAH. google.com
Lithium Aluminium HydrideLAHSuspension/SolidHighly reactive and effective reducing agent. iajps.com

The formation of the indole ring itself is a cornerstone of the synthesis. The Fischer Indole Cyclization is a classic and widely used method for this purpose. iajps.comwikipedia.org This reaction produces the aromatic indole heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org

In the context of synthesizing the 5-bromoindole (B119039) core, the process begins with 4-bromophenylhydrazine. This compound is reacted with a suitable aldehyde or ketone, which initially forms a phenylhydrazone. This intermediate then isomerizes to an enamine. wikipedia.orgmdpi.com Under acidic catalysis, the enamine undergoes a iajps.comiajps.com-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the final, energetically favorable aromatic 5-bromo-1H-indole ring system. wikipedia.org A variety of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, aluminum chloride) can be used to catalyze this reaction. wikipedia.org

Key Reactions and Reagents Employed in Core Formation

Advanced Synthetic Strategies and Optimization

For industrial-scale production, the optimization of synthetic protocols is paramount to ensure efficiency, cost-effectiveness, and product quality. Key areas of focus include the selection of solvents and the precise control of reaction temperatures.

The choice of solvent and reaction temperature can significantly impact reaction kinetics, yield, and the impurity profile of the final product. In the synthesis of this compound, specific conditions have been developed to optimize key steps.

For the reduction of the amide intermediate, aprotic organic solvents are typically used. google.com A solution of the intermediate in a solvent like dry tetrahydrofuran (B95107) can be added to the reducing agent (e.g., SDMA) in a mixture of tetrahydrofuran and toluene. google.com The reaction between the intermediate and the reducing agent is often exothermic, necessitating careful temperature control. The reaction may be maintained between 30 and 40°C during the addition, followed by heating to 50°C to ensure the reaction proceeds to completion. google.com In contrast, other steps, such as the acylation of 5-bromoindole, are performed at much lower temperatures (0 to 5°C) in a solvent like dichloromethane (B109758) to control reactivity and prevent side reactions. chemicalbook.com

Purification protocols are also highly optimized. After the reaction is complete, the crude product is often purified by crystallization from specific solvent systems. For instance, recrystallization from a mixture of ethyl acetate (B1210297) and n-heptane has been used to achieve high HPLC purity (99.2%). chemicalbook.com Other protocols involve crystallization from toluene or stirring the crude product in methyl tert-butyl ether (MTBE) to remove impurities and improve the final product's purity. google.com

Table 2: Examples of Optimized Reaction Conditions

Reaction StepSolventsTemperaturePurposeRef.
AcylationDichloromethane0–5°CTo control reactivity during the formation of an amide intermediate. chemicalbook.com
ReductionTetrahydrofuran, Toluene30–50°CTo manage the exothermic reaction and drive it to completion. google.com
PurificationEthyl acetate/n-heptaneCooled, then 60°C vacuumRecrystallization to achieve high purity of an intermediate. chemicalbook.com
PurificationToluene or MTBE20°C, then cooledCrystallization to purify the final product. google.com

Pre Clinical Pharmacological and Biological Investigations of 5 Bromo 3 Pyrrolidin 1 Ylmethyl 1h Indole and Its Derivatives

General Pharmacological Relevance of Indole (B1671886) Scaffolds in Pre-clinical Models

The indole ring system is a fundamental structural motif in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. mdpi.comijpsr.com Its unique electronic and steric properties allow for interactions with various enzymes and receptors, making it a versatile template for drug design. ijpsr.commdpi.com Pre-clinical studies have consistently demonstrated the potential of indole derivatives in various therapeutic areas. mdpi.comnih.govmdpi.com

Anti-inflammatory Properties

Indole derivatives are well-established for their anti-inflammatory effects in pre-clinical models. mdpi.com The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933), which features an indole core, serves as a classic example. mdpi.commdpi.com Research has shown that novel indole derivatives can modulate key inflammatory pathways, such as the NF-κB and COX-2 (Cyclooxygenase-2) pathways. mdpi.com

In one study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. rsc.org Compound 13b from this series was identified as a potent agent, effectively inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in LPS-stimulated RAW264.7 cells. rsc.org Furthermore, another study highlighted indole derivatives of ursolic acid, with compounds 3 and 6 significantly reducing the levels of pro-inflammatory cytokines (TNF-α and IL-6) and inhibiting nitric oxide production in LPS-stimulated RAW 264.7 cells. chemrxiv.orgchemrxiv.org These findings underscore the potential of the indole scaffold in developing new anti-inflammatory agents. rsc.orgchemrxiv.orgchemrxiv.org

Table 1: Pre-clinical Anti-inflammatory Activity of Select Indole Derivatives
CompoundModel/AssayKey FindingsReference
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)LPS-stimulated RAW264.7 cellsEffectively inhibited the production of pro-inflammatory cytokines NO, IL-6, and TNF-α. rsc.org
Indole derivatives of Ursolic Acid (Compounds 3 and 6)LPS-stimulated RAW264.7 cellsSignificantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) and inhibited nitric oxide production. chemrxiv.orgchemrxiv.org
Indole Schiff base derivative (S3)Carrageenan-induced paw edemaShowed significant anti-inflammatory activity and selective inhibition of COX-2 expression. nih.gov

Antimicrobial Efficacy (e.g., against bacteria, fungi, parasites)

The indole scaffold is a promising framework for the development of new antimicrobial agents. mdpi.comnih.gov Indole derivatives have demonstrated the ability to disrupt bacterial membranes and inhibit biofilm formation, which are crucial mechanisms for combating bacterial infections. mdpi.com The growing challenge of bacterial resistance has further spurred research into indole-based compounds as potential solutions. mdpi.comeurekaselect.com

A study on indole hybridized diazenyl derivatives revealed that several compounds exhibited significant activity against Gram-negative bacteria, particularly E. coli and K. pneumonia, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 7.81 µg/ml. nih.gov Specifically, the derivative DS-14 , which has a substituted p-carboxy phenyl ring, was found to be highly active against E. coli, S. enterica, and K. pneumonia. nih.gov Another investigation into indole-acrylonitrile derivatives showed that the 3-chlorophenyl derivative 2i had notable antibacterial activity against the Gram-positive bacteria S. aureus and S. epidermidis, with MIC and Minimum Bactericidal Concentration (MBC) values between 8 to 16 μg/mL. mdpi.com

Table 2: Pre-clinical Antimicrobial Activity of Select Indole Derivatives
CompoundMicroorganismActivity (MIC/MBC)Reference
Indole hybridized diazenyl derivative (DS-14)E. coli, S. enterica, K. pneumoniaMIC of 1.95–3.90 µg/ml nih.gov
Indole-acrylonitrile derivative (2i)S. aureus, S. epidermidisMIC and MBC of 8 to 16 μg/mL mdpi.com

Anticancer Activity in Cell Lines and Pre-clinical Models

The indole nucleus is a key structural feature in numerous anticancer agents, including the vinca (B1221190) alkaloids (vinblastine and vincristine) which are known to inhibit tubulin polymerization. mdpi.comresearchgate.net The versatility of the indole scaffold allows for the design of compounds that can target various biological pathways involved in cancer progression, such as protein kinases, histone deacetylases (HDACs), and DNA topoisomerases. mdpi.comnih.govbenthamscience.com

A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-proliferative activity against the A549 lung cancer cell line, with an IC50 of 14.4 µg/mL. nih.gov In another research, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized, and compound 23p was found to be 8.4 to 11.3 times more potent than the established anticancer drug Sunitinib against HepG2, A549, and Skov-3 cell lines. mdpi.com Furthermore, a fluoro-substituted indole-chalcone derivative, compound 53 , was identified as a potent and selective anticancer agent for colorectal cancer. mdpi.com

Table 3: Pre-clinical Anticancer Activity of Select Indole Derivatives
CompoundCancer Cell Line(s)Key Findings (IC50/Activity)Reference
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (lung cancer)IC50 of 14.4 µg/mL nih.gov
5-bromo-7-azaindolin-2-one derivative (23p)HepG2, A549, Skov-3IC50 values ranging from 2.357–3.012 μM mdpi.com
Fluoro-substituted indole-chalcone derivative (53)Colorectal cancer cellsPotent and selective anticancer activity mdpi.com
Methoxy-substituted indole curcumin (B1669340) derivative (27)Hep-2, A549, HeLaIC50 values of 12 μM, 15 μM, and 4 μM, respectively mdpi.com

Analgesic Effects in Animal Models

The potential for indole derivatives to alleviate pain has been demonstrated in various animal models. acs.org A study investigating a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives, which are structurally related to the subject of this article, found that several compounds showed promising analgesic activity in the tail immersion test on Wistar albino mice. iajps.com Notably, compound T3 , (R)-5-bromo-1-ethyl-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole, emerged as the most potent analgesic agent, with efficacy comparable to the standard drug diclofenac (B195802) sodium. iajps.com

Another study on indole-chalcone hybrids showed that compounds 1–7 extended the latency of response to thermal stimulus in a hot-plate test, similar to the positive control drug dipyrone. acs.org These compounds also demonstrated significant analgesic effects by reducing the number of writhes in the acetic acid-induced writhing test. acs.org

Table 4: Pre-clinical Analgesic Activity of Select Indole Derivatives
CompoundAnimal Model/TestKey FindingsReference
(R)-5-bromo-1-ethyl-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole (T3)Tail immersion test in Wistar albino miceEquipotent analgesic activity compared to diclofenac sodium. iajps.com
Indole-chalcone hybrids (1-7)Hot-plate test and acetic acid-induced writhing test in miceSignificant extension of response latency and reduction in the number of writhes. acs.org
Indole Schiff base derivative (S14)Hot-plate methodSignificant analgesic activity with 70.27% inhibition. nih.gov

Neuroprotective Potential and Central Nervous System Activity (excluding human data)

Indole-based compounds have shown significant promise as neuroprotective agents in pre-clinical studies. mdpi.comnih.gov The indole ring is a key component of the neurotransmitter serotonin (B10506) and the neurohormone melatonin, highlighting its intrinsic role in central nervous system (CNS) function. nih.gov Research has explored the potential of indole derivatives in the context of neurodegenerative diseases by targeting pathways related to oxidative stress, protein aggregation, and neuroinflammation. nih.govnih.gov

A series of synthetic indole–phenolic compounds were evaluated for their multifunctional neuroprotective properties. nih.gov These compounds demonstrated metal-chelating properties, particularly for copper ions, as well as antioxidant and anti-aggregation capabilities, positioning them as promising candidates for Alzheimer's disease therapy. nih.gov In another study, the indole compound GSK2606414 was shown to protect nigral-dopaminergic neurons against a neurotoxin that induces Parkinson's disease, leading to improved motor performance in an animal model. mdpi.com

Table 5: Pre-clinical Neuroprotective Activity of Select Indole Derivatives
CompoundModel/AssayKey FindingsReference
Synthetic indole–phenolic compoundsIn vitro assaysDemonstrated metal-chelating, antioxidant, and anti-aggregation properties. nih.gov
GSK2606414Animal model of Parkinson's diseaseProtected nigral-dopaminergic neurons and improved motor performance. mdpi.com
Indole-3-carbinol (I3C) / Diindolylmethane (DIM)Experimental Autoimmune Encephalomyelitis (EAE) micePrevented clinical symptoms and cellular infiltration into the CNS, attenuating neuroinflammation. nih.gov

Other Pre-clinical Biological Activities (e.g., Anticonvulsant, Antiviral, Antidiabetic, Antioxidant)

The versatility of the indole scaffold extends to a range of other pre-clinical biological activities. mdpi.comnih.gov Indole derivatives have been investigated for their potential as anticonvulsant, antiviral, antidiabetic, and antioxidant agents. ijrpc.comnih.govnih.gov

Anticonvulsant: The structural features of indole have been exploited to design compounds with potential anticonvulsant properties. ijrpc.com

Antiviral: Indole derivatives have been synthesized and evaluated for their ability to combat various viral infections, making the indole nucleus a key pharmacophore in the development of antiviral drugs. nih.gov

Antidiabetic: Both natural and synthetic indole derivatives have been explored for their potential to manage diabetes. nih.gov For instance, one compound was found to inhibit liver and muscle glycogen (B147801) phosphorylase (GP) in the nanomolar range in enzymatic assays and was active in cell-based glycogenolysis assays. ijrpc.com

Antioxidant: Many indole derivatives exhibit potent antioxidant activity. ijrpc.com A methoxy-substituted indole curcumin derivative, compound 27 , was found to reduce DPPH free radicals by 90.50%, indicating strong antioxidant capabilities. mdpi.com

Table 6: Other Pre-clinical Biological Activities of Select Indole Derivatives
ActivityCompound/Derivative TypeKey FindingsReference
AntidiabeticIndole derivative (Compound 24)Inhibited liver and muscle glycogen phosphorylase (GP) in the nM range. ijrpc.com
AntioxidantMethoxy-substituted indole curcumin derivative (27)Reduced DPPH free radicals by 90.50%. mdpi.com
AntiviralVarious indole scaffoldsIdentified as a key pharmacophore in the design of potent antiviral agents. nih.gov

Mechanistic Studies of Biological Activity (excluding clinical data)

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities. mdpi.com Derivatives of 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole, which feature a substituted indole core, have been investigated for their potential to interact with various biological targets. This section explores the preclinical mechanistic studies of these and structurally related indole derivatives, focusing on their interactions with receptors and enzymes, modulation of molecular pathways, and effects on intracellular processes.

Receptor Binding Affinities

The structural motif of an indole ring connected to a basic amine, as seen in this compound, is common in ligands for serotonin (5-HT) receptors. Specifically, derivatives of this class have been explored for their agonist activity at 5-HT1B and 5-HT1D receptors. These receptors are implicated in a range of physiological processes, and their modulation is a key strategy in the treatment of conditions like migraine headaches. nih.govresearchgate.net

The therapeutic effect of 5-HT1B/1D receptor agonists, known as triptans, is attributed to three primary mechanisms: vasoconstriction of dilated cerebral blood vessels, inhibition of vasoactive neuropeptide release from trigeminal nerves, and inhibition of nociceptive neurotransmission. nih.gov Many compounds in this class are indole derivatives. nih.gov The activation of the 5-HT1B receptor, in particular, has been linked to anti-inflammatory effects, which may offer a therapeutic approach for neurodegenerative conditions like Alzheimer's disease. nih.gov Research has also suggested that supersensitive 5-HT1B/1D receptors could be involved in the pathophysiology of obsessive-compulsive disorder (OCD). researchgate.neteurekaselect.com

While specific binding affinity data for this compound is not detailed in the provided context, the general class of indole derivatives with a pyrrolidine (B122466) or similar amine-containing side chain is recognized for its interaction with serotonin receptors. nih.gov

Table 1: Receptor Binding Profile of Related Indole Derivatives

Compound ClassReceptor TargetActivityTherapeutic Relevance
Indoleamines / Tryptamines5-HT1B/1DAgonistMigraine, Neuroinflammation, Psychiatric Disorders nih.govresearchgate.netnih.gov
Arylpiperazine Indole Derivatives5-HT1APartial AgonistAnxiety mdpi.com
Indole Derivatives5-HT2AAntagonistAntipsychotic, Antidepressant mdpi.com

Enzyme Inhibition Profiles

Derivatives of the indole scaffold have been extensively studied as inhibitors of various enzymes implicated in disease, including cyclooxygenase-2 (COX-2), the MDM2-p53 protein-protein interaction, and Na+/K+-ATPase.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in protecting the gastrointestinal tract, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govnih.gov The indole nucleus is a well-established scaffold for COX-2 inhibitors, with indomethacin being a classic example. nih.govrsc.org

Numerous studies have focused on synthesizing novel indole derivatives to achieve potent and selective COX-2 inhibition. tandfonline.comresearchgate.net For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov Molecular docking studies have helped to elucidate the interactions between these indole derivatives and the active site of the COX-2 enzyme, revealing binding modes similar to known inhibitors like indomethacin. nih.gov A series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivates were also synthesized and evaluated for potential COX-2 inhibition. iajps.com

Table 2: COX-2 Inhibition by Selected Indole Derivatives

Compound SeriesKey FindingSignificance
Indole-3-acetic acid conjugated with QuinazolinonesExhibited superior COX-2 selectivity compared to celecoxib. tandfonline.comDemonstrates potential for developing potent and selective anti-inflammatory agents. tandfonline.com
Acetohydrazide Indole Derivatives (S1-S18)Compound S3 showed selective COX-2 expression inhibition and gastric sparing activity. nih.govIdentified a lead compound for further development as a safer NSAID. nih.gov
(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole DerivativesSynthesized as potential COX-2 inhibitors. iajps.comHighlights the utility of the bromo-indole scaffold in designing enzyme inhibitors. iajps.com

MDM2-p53 Interaction Inhibition

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its function is often abrogated in cancer. nih.gov In many cancers with wild-type p53, its activity is suppressed by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. nih.govnih.govacs.org Disrupting the MDM2-p53 protein-protein interaction (PPI) with small molecules is a promising non-genotoxic anticancer strategy to reactivate p53. nih.govmdpi.com

The indole scaffold, particularly the spiro-oxindole core, has been instrumental in the development of potent MDM2-p53 inhibitors. acs.orgacs.org Structure-based design has led to novel spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds that are chemically stable and effectively inhibit this interaction. acs.org Other indole-based scaffolds, such as 2,3'-bis(1'H-indoles) and various indolone derivatives, have also shown potent dual inhibitory activity against both MDM2 and its homolog MDMX. nih.govmdpi.com Western blot analyses have confirmed that treatment of cancer cells with these compounds leads to an upregulation of p53 and its target genes, such as p21. nih.govmdpi.com

Table 3: Inhibition of MDM2-p53 Interaction by Indole Derivatives

Compound/ScaffoldInhibitory Activity (Ki or IC50)Cell Line
Indolone Derivative (A13)Ki = 0.031 µM (MDM2); 7.24 µM (MDMX) mdpi.comHCT116, MCF7, A549 mdpi.com
Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one DerivativePotent inhibition observed in vivo. acs.orgSJSA-1 (osteosarcoma) acs.org
3,3′-Spirocyclopentene Oxindole (B195798)IC50 up to 3.1 nM (HTRF assay) acs.orgSJSA-1, HCT116 acs.org
Fluoro-substituted Indole DerivativeSelectively inhibits p53wt osteosarcoma cells. nih.govU-2 OS, SJSA-1 nih.gov

Na+/K+-ATPase Inhibition

Na+/K+-ATPase is a transmembrane enzyme crucial for maintaining cellular ion gradients. researchgate.net Its inhibition can lead to various physiological effects and is a target for certain drugs. researchgate.netnih.gov While extensive research on indole derivatives as direct Na+/K+-ATPase inhibitors is not as prevalent as for other targets, the modulation of this enzyme's activity is a known mechanism for some classes of compounds. nih.govmdpi.com Given the broad biological activity of indole derivatives, their potential interaction with ion pumps like Na+/K+-ATPase remains an area for further investigation.

Modulation of Molecular Pathways

Indole derivatives can exert their biological effects by modulating complex molecular pathways. Key among these are the downregulation of oncogenes like c-Myc and the interaction with non-canonical DNA structures such as G-quadruplexes.

c-Myc Downregulation and G-quadruplex Binding

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in many human cancers. nih.gov Its promoter region contains a guanine-rich sequence that can fold into a non-canonical DNA structure known as a G-quadruplex (G4). nih.govnih.gov Small molecules that can bind to and stabilize this G4 structure can inhibit c-Myc transcription, leading to reduced oncoprotein expression and anticancer activity. nih.govnih.gov

Several classes of indole derivatives have been designed as G-quadruplex ligands. nih.gov Dihydroindolizino-indole and pyrrolidine-substituted 5-nitroindole (B16589) derivatives, for example, have shown a high affinity and selective interaction with the c-Myc promoter G-quadruplex. nih.govnih.gov Biophysical studies, including spectroscopy and isothermal titration calorimetry, have confirmed this binding. nih.gov This stabilization of the G4 structure leads to the downregulation of c-Myc expression, as demonstrated by real-time PCR and luciferase reporter assays. nih.gov This mechanism represents a targeted approach to cancer therapy by directly modulating gene expression. nih.govacs.org

Table 4: G-Quadruplex Binding and c-Myc Modulation by Indole Derivatives

Compound ClassMechanismBiological Outcome
Dihydroindolizino-indole DerivativesSelective stabilization of G-quadruplex DNA over duplex DNA. nih.govInhibition of DNA synthesis, downregulation of c-Myc expression, and inhibition of cancer cell proliferation. nih.gov
Pyrrolidine-substituted 5-nitroindolesBinds to terminal G-quartets of c-Myc G-quadruplex. nih.govDownregulation of c-Myc expression and induction of cell-cycle arrest. nih.gov
Indole-fused Quindoline DerivativesPreferential stabilization of parallel G4 topologies (c-MYC, c-KIT1). acs.orgDownregulation of c-MYC gene expression and induction of apoptosis. acs.org
Bis-indole CarboxamidesHigh stabilization potential for c-kit2 and c-myc G-quadruplexes. nih.govPotential modulation of transcription. nih.gov

Neuroplasticity Promotion

Indole derivatives have been investigated for their neuroprotective properties, which are closely linked to the concept of promoting neuroplasticity. nih.gov Many neurological pathologies involve excessive generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Indole-based compounds, including indoleamines like melatonin, can act as antioxidants and ROS scavengers, thereby protecting the nervous system. nih.gov By mitigating oxidative damage, these compounds can help maintain neuronal health and function, creating a permissive environment for neuroplasticity. nih.govnih.gov Studies on synthetic indole–phenolic compounds have shown they possess metal-chelating and antioxidant properties, protecting cellular models from ROS-induced damage. nih.gov

Intracellular Effects

The biological activity of indole derivatives often culminates in significant intracellular effects, including the modulation of reactive oxygen species levels and interference with the cell cycle.

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive chemical species formed from oxygen. wikipedia.org While often associated with cellular damage, the modulation of ROS levels is a mechanism of action for some therapeutic agents. nih.gov Certain indole derivatives have been shown to increase intracellular ROS concentrations as part of their anticancer mechanism. nih.gov For example, pyrrolidine-substituted 5-nitroindole derivatives, which bind to the c-Myc G-quadruplex, also lead to an increase in ROS. nih.gov Conversely, other indole derivatives have been specifically designed to act as antioxidants, protecting against ROS-induced damage, particularly in the context of neuroprotection. nih.govnih.gov Indole and tryptophan derivatives with hydroxyl groups have been found to have lower oxidation potentials and can protect proteins from oxidative damage. nih.gov

Cell-Cycle Arrest

A common outcome of anticancer agents is the disruption of the cell cycle, leading to a halt in proliferation and, ultimately, cell death. Numerous indole derivatives have been shown to induce cell-cycle arrest in various cancer cell lines. nih.govmdpi.commdpi.com This arrest often occurs at the G2/M phase of the cell cycle. nih.govmdpi.commdpi.com

For instance, purified brominated indole derivatives, such as 6-bromoisatin, have been shown to arrest colorectal cancer cells in the G2/M phase. nih.gov Similarly, synthetic indole chalcone (B49325) derivatives and pyrrolyldihydropyrazino[1,2-a]indoletrione analogues also induce a G2/M arrest. mdpi.commdpi.com This effect is often a consequence of upstream events, such as the inhibition of microtubule dynamics or the activation of DNA damage response pathways. mdpi.commdpi.com The ability to halt cell division makes these indole-based compounds promising candidates for cancer chemotherapy. nih.govtandfonline.com

Structure Activity Relationship Sar Studies of 5 Bromo 3 Pyrrolidin 1 Ylmethyl 1h Indole and Its Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological profile of an indole (B1671886) derivative is profoundly influenced by the type and position of substituents on the indole ring. Functionalization at positions such as C3, C5, and N1 has been shown to be critical in modulating the pharmacological properties of these compounds. acs.orgnih.gov

The introduction of a halogen atom, particularly bromine, at the C5 position of the indole nucleus is a key strategy for enhancing biological activity. nih.govresearchgate.net Functionalization at this position is a common feature in naturally occurring monoterpene indole alkaloids that demonstrate significant medicinal properties. chiba-u.jp The bromine atom can increase the potency of a compound through several mechanisms. Halogens like bromine and chlorine can enhance the stability of a ligand-receptor complex by forming additional interactions, such as halogen bonds, within the binding pocket of a target protein. nih.govresearchgate.net

For instance, in studies on indeno[1,2-b]indole (B1252910) derivatives as protein kinase CK2 inhibitors, halogenation significantly increased potency. The reference compound, 5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione, had an IC₅₀ of 360 nM, whereas its tetrabrominated analogue showed a markedly improved IC₅₀ of 16 nM. nih.govresearchgate.net Co-crystallography studies revealed that the bromine atoms enhance binding within the ATP pocket of the kinase. nih.govresearchgate.net This principle highlights the importance of the 5-bromo substitution in the parent compound for its interaction with biological targets. Furthermore, various brominated indole alkaloids isolated from natural sources have demonstrated potent antibacterial activities. nih.gov

Table 1: Impact of Halogenation on the Potency of Indeno[1,2-b]indole Derivatives against Protein Kinase CK2
CompoundStructureIC₅₀ (nM)Reference
5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dioneNon-halogenated360 nih.gov
1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (MC11)Tetrabrominated16 nih.govresearchgate.net

The C3 position of the indole ring is a common site for substitution in many biologically active molecules. nih.gov The dimethylamine (B145610) group at the C3 position of the indole alkaloid gramine, for example, is a versatile handle for synthesizing a wide range of C3-substituted indole analogues with anticancer, antimicrobial, and antioxidant properties. nih.gov The pyrrolidinylmethyl group at C3 of 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole serves a similar purpose, providing a basic nitrogen atom that can be crucial for receptor interaction, often through protonation and the formation of ionic bonds.

In a study focused on synthesizing novel analgesic agents, the core structure of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole was used as the starting material. iajps.com The integrity of the C3-substituent was maintained throughout the synthesis of new derivatives, indicating its perceived importance for the desired biological activity, while modifications were made elsewhere on the indole scaffold. iajps.com This suggests that the pyrrolidinylmethyl moiety is a key pharmacophoric element responsible for the compound's primary interactions with its biological target.

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The specific three-dimensional arrangement of atoms can dramatically affect binding affinity and efficacy. The synthesis of novel analgesic indole derivatives utilized the specific (R)-enantiomer of 5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole as the foundational block. iajps.com

This stereospecific approach underscores the importance of the R-configuration at the chiral center of the pyrrolidine (B122466) ring for analgesic activity. The study found that among the synthesized derivatives, which were modified at the N1 position of the indole ring, compound T3 ((R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole) emerged as the most potent analgesic agent, with activity comparable to the reference standard, diclofenac (B195802) sodium. iajps.com This demonstrates that the specific (R)-configuration is a critical determinant of the pharmacophore's activity. The incorporation of an azide (B81097) group at a chiral C3 position in oxindoles is also noted as a valuable strategy for creating versatile precursors for drug discovery candidates. acs.org

Table 2: Analgesic Activity of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole Derivatives
Compound IDN1-SubstituentAnalgesic Activity (% PAA)Reference
T1-CH₃Significant iajps.com
T2-CH₂CH₂ClSignificant iajps.com
T3-CH₂CH₃Most Potent (49%) iajps.com
T4-CH₂C₆H₅Significant iajps.com
T5-COCH₃Significant iajps.com
Diclofenac SodiumN/A (Standard)79% iajps.com

*PAA: Percent Analgesic Activity. The study notes T3, T4, and T5 showed significant activity, with T3 being the most potent among the derivatives.

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, lipophilic regions, charged groups) required for a molecule to exert a specific biological activity. researchgate.net For indole derivatives, pharmacophore models often highlight the indole NH as a potential hydrogen-bond donor, the aromatic system for π-π stacking or hydrophobic interactions, and various substituents for specific interactions with receptor pockets. nih.gov

For a class of indole-based ligands binding to the translocator protein (TSPO), a pharmacophore model was developed that rationalized their structure-affinity relationships. nih.gov This model included three lipophilic pockets (L1, L3, L4) and a hydrogen-bond donor feature (H1). nih.gov Such models are instrumental in optimizing lead compounds. By understanding the key interaction points, medicinal chemists can design new analogues that better fit the pharmacophore model, potentially leading to enhanced affinity and selectivity. The process involves synthesizing these new analogues and evaluating their biological activity, with the results feeding back into the refinement of the pharmacophore model.

Design Principles for Novel Indole Derivatives based on SAR

The collective findings from SAR studies provide a set of guiding principles for the design of new indole-based therapeutic agents. nih.gov Based on the analysis of this compound and its analogues, several design principles emerge:

Halogenation at C5: The presence of a bromine atom at position 5 is a favorable feature for enhancing potency, likely by participating in halogen bonding and increasing ligand stability in the binding site. nih.govresearchgate.net Therefore, retaining or exploring other halogens at this position is a valid strategy.

C3 Side Chain: The basic amine-containing side chain at C3, such as the pyrrolidinylmethyl group, is often crucial for activity. This moiety can serve as a key interaction point with the target receptor, and its basicity and conformation are important parameters to consider. iajps.com

N1 Substitution: The indole nitrogen (N1) is a viable position for modification to fine-tune activity. As demonstrated with the analgesic derivatives, introducing small alkyl or acyl groups at N1 can modulate the biological response. iajps.com Studies on other indole series have also shown that substitution on the indole nitrogen can play a key role in determining the molecule's mechanism of action. nih.gov

Stereochemical Control: For analogues with chiral centers, maintaining the correct stereochemistry is paramount. The synthesis should be designed to produce a specific enantiomer, as biological activity is often confined to one configuration. iajps.com

Scaffold Hopping and Hybridization: The core indole scaffold can be combined with other pharmacophores to create hybrid molecules with novel or enhanced activities. nih.govmdpi.com This approach aims to engage multiple binding sites or combine the beneficial properties of different molecular classes.

By applying these principles, researchers can rationally design and synthesize new generations of indole derivatives with improved pharmacological profiles, guided by a deep understanding of their structure-activity relationships. acs.orgorientjchem.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar bromoindole derivatives to explore their therapeutic potential. For instance, molecular docking studies on 5-bromoindole-2-carboxylic acid hydrazone derivatives have been conducted to investigate their potential as inhibitors of VEGFR-2 tyrosine kinase, a key target in cancer therapy. d-nb.info These studies revealed detailed binding modes, including hydrogen bonds and various pi-interactions with key amino acid residues in the active site of the enzyme. d-nb.info

Similarly, a related compound, N-methyl-4-((3-(pyrrolidin-1-ylmethyl)-1H-indol-1-yl)methyl)benzamide, was investigated for its potential in treating Alzheimer's disease through molecular docking against targets like gamma-secretase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nanobioletters.com The docking scores indicated strong binding affinities, suggesting that the 3-(pyrrolidin-1-ylmethyl)-1H-indole scaffold can be effectively accommodated in the active sites of these enzymes. nanobioletters.com

For this compound, molecular docking simulations could be employed to:

Identify potential biological targets by screening against a panel of proteins.

Predict the binding affinity and pose of the molecule within a known active site.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding.

Guide the design of new derivatives with enhanced potency and selectivity.

A hypothetical docking study of this compound might reveal the importance of the pyrrolidine (B122466) ring in forming interactions with the target, the role of the indole (B1671886) nitrogen as a hydrogen bond donor or acceptor, and the influence of the bromine atom on binding affinity and selectivity, potentially through halogen bonding.

Computational Technique Application to this compound Potential Insights
Molecular DockingPrediction of binding mode and affinity to biological targets.Identification of key interactions, guiding lead optimization.
Virtual ScreeningScreening large libraries of compounds against a target.Discovery of novel hits with the this compound scaffold.

Quantum Chemical Calculations to Understand Reactivity and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, reactivity, and stability of molecules. Methods such as Density Functional Theory (DFT) are commonly used to compute a variety of molecular properties.

For this compound, quantum chemical calculations can be used to:

Determine the optimized molecular geometry.

Calculate the distribution of electron density and electrostatic potential.

Predict the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Analyze the reactivity of different sites within the molecule.

Studies on related indole derivatives illustrate the power of these methods. For example, Fukui function analysis has been used to identify the most reactive sites in 5-bromo-1H-indole-3-carboxaldehyde. Furthermore, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated from the HOMO and LUMO energies to provide a general understanding of the molecule's reactivity.

Research on (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, an isomer of a derivative of the target compound, has utilized quantum chemical calculations to understand its electronic structure and reaction mechanisms. researchgate.net Such calculations can help to rationalize the observed reactivity and guide the synthesis of new compounds. researchgate.net

The application of DFT to N-methyl-4-((3-(pyrrolidin-1-ylmethyl)-1H-indol-1-yl)methyl)benzamide revealed that the HOMO orbital is localized on the indole nucleus, while the LUMO is on the N-methyl benzamide group, indicating the regions susceptible to electrophilic and nucleophilic attack, respectively. nanobioletters.com Electrostatic potential (ESP) analysis further highlighted the nitrogen atoms of the pyrrolidine and indole moieties as likely sites for electrophilic attack. nanobioletters.com

Quantum Chemical Parameter Significance for this compound
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic attack.
Fukui FunctionsIdentifies the most reactive atomic sites in the molecule.
Global Reactivity DescriptorsProvides a general measure of the molecule's reactivity and stability.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

While no specific QSAR studies on this compound have been reported, the broader class of indole derivatives has been the subject of numerous QSAR analyses for a wide range of biological activities, including:

Mutagenic Activity: QSAR models have been developed for triazino indole derivatives to understand the relationship between their structure and mutagenicity. nih.gov

Anti-proliferative Activity: QSAR studies on indole derivatives have been used to develop models that predict their anti-cancer activity against human breast cancer cells. neliti.com

Cannabinoid Receptor 2 Agonism: A QSAR model was established for indole-carbaldehyde derivatives to predict their activity as cannabinoid receptor 2 agonists. benthamdirect.com

HIV-1 Fusion Inhibition: Structure-activity relationship (SAR) studies, a precursor to QSAR, have been performed on indole-based compounds targeting HIV-1 glycoprotein 41. nih.gov

Anticancer Activity: QSAR models based on mathematical molecular descriptors have been developed for 2-phenylindoles to predict their anticancer activity. benthamdirect.com

To conduct a QSAR study on a series of analogues of this compound, the following steps would be necessary:

Synthesize a series of related compounds with variations in their structure.

Measure the biological activity of each compound.

Calculate a set of molecular descriptors for each compound, which can be topological, electronic, or steric in nature.

Use statistical methods, such as multiple linear regression or machine learning algorithms, to develop a QSAR model that correlates the descriptors with the biological activity.

Validate the QSAR model to ensure its predictive power.

QSAR Descriptor Type Examples Information Provided
ElectronicDipole moment, HOMO/LUMO energiesDescribes the electronic properties of the molecule.
StericMolecular volume, surface areaDescribes the size and shape of the molecule.
TopologicalConnectivity indices, Wiener indexDescribes the connectivity of atoms in the molecule.
HydrophobicLogPDescribes the lipophilicity of the molecule.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can have a significant impact on its biological activity, as it determines the shape of the molecule and its ability to bind to a biological target.

For this compound, conformational analysis can be used to:

Identify the low-energy conformations of the molecule.

Understand the flexibility of the pyrrolidine ring and the side chain.

Predict the preferred three-dimensional structure of the molecule.

A study on the related compound (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole included an analysis of selected torsion angles, which provides insight into the molecule's conformation. researchgate.net The study noted that the planar 5-bromoindole (B119039) bicycle is not coplanar with the enone in the seven-membered azepine ring, with a dihedral angle of 27.8°. researchgate.net This type of detailed structural information is crucial for understanding how the molecule presents itself for interaction with other molecules.

If the pyrrolidine ring is substituted in a way that creates a stereocenter, stereochemical prediction becomes important. Computational methods can be used to predict the relative stability of different stereoisomers and to understand how stereochemistry might influence biological activity. The PubChem database contains entries for stereoisomers of related compounds, such as (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole, highlighting the importance of stereochemistry in this class of molecules. nih.gov

Computational Method Application Output
Molecular MechanicsEnergy minimization and conformational search.Low-energy conformations and their relative energies.
Quantum MechanicsCalculation of rotational energy barriers.Understanding the flexibility of the molecule.
3D Structure GenerationPrediction of the three-dimensional structure.A 3D model of the molecule for visualization and further analysis.

Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's functional groups, atomic connectivity, and mass-to-charge ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. For a related compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, characteristic absorption bands have been reported. researchgate.net The spectrum of this related molecule showed notable peaks at 2915 cm⁻¹ (C-H stretching), 1611 cm⁻¹ (C=C stretching), and 1506 cm⁻¹ (N-H bending), which are indicative of the core indole (B1671886) structure and its substituents. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In an analysis of a related structure, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, the mass spectrum showed a molecular ion peak (M+) at m/z 358.87 and an (M++2) peak at 360.73, which is characteristic of a molecule containing a single bromine atom. researchgate.net

Spectroscopic Data for a Related Compound: (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole
Technique Observed Data
IR (cm⁻¹)2915, 1611, 1506, 1340, 1189, 972, 787 researchgate.net
¹H NMR (ppm)δ 11.12 (1H, bs, NH) researchgate.net
Mass Spec (m/z)358.87 (M+), 360.73 (M++2) researchgate.net

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the purity of chemical compounds. In the synthesis of a related compound, (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole, HPLC was used to confirm a purity of 99.2%. chemicalbook.com Another study concerning the preparation of crude 5-Bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole reported purities ranging from 97.7% to 97.9% as determined by HPLC. google.com A general reverse-phase HPLC method has been described for the parent compound, 1H-Indole, 5-bromo-, utilizing a mobile phase of acetonitrile, water, and a suitable acid like phosphoric or formic acid. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and selective analytical tool. This technique is particularly useful for identifying and quantifying tryptophan metabolites and other indole derivatives in complex matrices. nih.govunimi.it The development of LC-MS/MS methods allows for the simultaneous quantification of multiple analytes, providing a comprehensive profile of the compounds present. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the column, resulting in faster analysis times and higher resolution. UPLC methods are suitable for fast applications and can be used for the analysis of indole compounds. sielc.com For instance, a reverse-phase UHPLC-MS/MS method has been developed for the determination of tryptophan metabolites, demonstrating the utility of this technique for analyzing complex biological samples. mdpi.com

Chromatographic Purity Data for Related Indole Derivatives
Compound Purity (by HPLC)
(R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole99.2% chemicalbook.com
Crude 5-Bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole97.7% - 97.9% google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure and stereochemistry. While the crystal structure of this compound itself has not been reported in the searched literature, studies on related bromo-substituted indole derivatives have been conducted. For example, the crystal structure of the major product from the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione has been examined. researchgate.net Such studies on analogous compounds provide valuable insights into the potential solid-state conformation and intermolecular interactions of this compound.

Future Research Directions and Translational Prospects Pre Clinical Focus

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole and its precursors is well-documented, but future research will likely focus on developing more efficient, cost-effective, and environmentally benign methodologies. Current processes often involve multiple steps with reagents that require careful handling and generate significant waste.

One established route begins with 5-bromoindole (B119039), which is reacted with a protected pyrrolidine (B122466) derivative, such as (R)-N-[(phenylmethoxy)carbonyl]-2-pyrrolidinecarbonyl chloride, in the presence of a Lewis acid like aluminum trichloride. chemicalbook.com The resulting intermediate is then reduced to yield the final product. A key patent describes using reducing agents like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) for this transformation. google.com

Future exploration could focus on:

Catalytic Methods: Investigating transition-metal-catalyzed reactions to form the C-C bond between the indole (B1671886) and pyrrolidine moieties, potentially reducing the need for stoichiometric and moisture-sensitive Lewis acids.

Flow Chemistry: Adapting the synthesis to continuous flow reactors could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing.

Greener Solvents and Reagents: Research into replacing solvents like dichloromethane (B109758) with more sustainable alternatives and exploring milder, more selective reducing agents is a critical area for improvement. An alternative isolation strategy that avoids chromatographic purification involves forming an oxalate (B1200264) salt, which reduces solvent consumption by an estimated 40% and improves batch-to-batch consistency.

Reaction Step Key Reagents/Solvents Potential for Sustainable Improvement
Acylation 5-Bromoindole, Aluminum trichloride, DichloromethaneReplace AlCl₃ with a recyclable solid acid catalyst; substitute dichloromethane with a bio-based solvent.
Reduction Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), Toluene (B28343), Tetrahydrofuran (B95107)Explore catalytic hydrogenation or enzymatic reduction to avoid complex metal hydrides and associated aqueous workup.
Purification Ethyl acetate (B1210297), Toluene, Heptane, Column ChromatographyOptimize crystallization conditions or employ alternative salt formation to eliminate the need for chromatography.

Identification of New Pre-clinical Biological Targets and Mechanisms

While this compound is widely recognized as a crucial intermediate for the synthesis of Eletriptan, a selective 5-HT₁B/1D receptor agonist for treating migraines, its own biological activity and that of its close derivatives are not fully explored. google.com The core structure, combining a halogenated indole with a pyrrolidine ring, is a privileged scaffold that may interact with various biological targets.

A study focused on synthesizing novel derivatives through electrophilic substitution at the N-1 position of the indole ring has opened a new avenue of investigation. iajps.com These new analogs were evaluated for analgesic activity, with several compounds showing significant effects in a tail immersion model. This suggests that the this compound scaffold could be a starting point for developing novel analgesics, potentially acting as COX-2 inhibitors or through other pain-related mechanisms. iajps.com

Future pre-clinical research should aim to:

Broad Target Screening: Profile the parent compound and a library of its simple derivatives against a wide panel of receptors, enzymes, and ion channels to identify novel, unexpected biological targets.

Mechanism of Analgesic Action: For the N-substituted analogs that showed analgesic properties, detailed mechanistic studies are needed to confirm their molecular targets (e.g., COX-1/COX-2 enzymes) and elucidate their signaling pathways.

Exploration of Antitumor Activity: Given that other substituted 5-bromo-indole derivatives have shown potent antitumor activities, screening this compound and its analogs against various cancer cell lines could reveal potential applications in oncology. nih.govbeilstein-archives.org

Rational Design of Second-Generation Analogs with Enhanced Pre-clinical Efficacy

Building upon the initial findings of analgesic activity, the rational design of second-generation analogs represents a promising translational prospect. The existing data provides a clear structure-activity relationship (SAR) starting point. For instance, a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives were synthesized by reacting the parent indole with various halides. iajps.com

The study demonstrated that substitutions at the N-1 position significantly influenced analgesic potency. The compound (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole emerged as the most potent in the series, with efficacy comparable to the standard drug diclofenac (B195802) sodium. iajps.com

Compound ID (Ref. iajps.com) N-1 Substituent Observed Pre-clinical Activity
T1 -COCH₂ClAnalgesic activity
T2 -CH₂C₆H₅Analgesic activity
T3 -CH₂CH₃Most potent analgesic activity in the series
T4 -CH₂CH=CH₂Significant analgesic activity
T5 -COCH₃Significant analgesic activity

Future rational design efforts could involve:

Systematic N-1 Substitution: Expanding the range of substituents at the N-1 position with diverse electronic and steric properties to further optimize potency and selectivity.

Modification of the Pyrrolidine Ring: Altering the pyrrolidine ring, for example, by changing its size, introducing substituents, or modifying the N-methyl group, could fine-tune target binding and pharmacokinetic properties.

Bioisosteric Replacement of Bromine: Replacing the bromine atom at the 5-position with other halogens (Cl, F) or functional groups (CN, CF₃) to modulate lipophilicity and metabolic stability.

Stereochemical Investigation: Synthesizing and testing the (S)-enantiomer and the racemic mixture to understand the stereochemical requirements for binding to newly identified targets. pharmaffiliates.com

Application of Advanced Computational Methods in Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby prioritizing the synthesis of the most promising candidates. nih.gov For a scaffold like this compound, these methods can be invaluable.

Molecular Docking: For identified targets such as COX-2 or serotonin (B10506) receptors, docking studies can predict the binding poses and affinities of newly designed analogs. beilstein-journals.org This allows for a virtual screening of large libraries of potential molecules to select those with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR): Using the experimental data from existing analogs (such as the analgesic compounds), QSAR models can be developed. researchgate.net These mathematical models correlate chemical structures with biological activity, enabling the prediction of potency for novel, unsynthesized compounds.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key structural features required for the observed analgesic activity. This model can then be used to search 3D chemical databases for other structurally diverse compounds that might possess similar biological effects.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. This helps in the early identification and elimination of candidates that are likely to fail in later pre-clinical stages due to poor pharmacokinetic profiles. nih.gov

Role in Advancing Understanding of Indole Chemical Biology

The indole scaffold is ubiquitous in nature and pharmacology, and detailed studies of specific derivatives like this compound contribute significantly to the broader understanding of its chemical biology.

This compound serves as a valuable molecular probe. By systematically modifying its structure (at the N-1 position, the 5-position, or the pyrrolidine ring) and observing the resulting changes in biological activity, researchers can map the specific interactions required for activity at different targets. For example, the reaction of a related compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, with pentane-2,4-dione provides fundamental insights into the reactivity of the indole C-2 position following protonation, which can inform the design of new synthetic reactions. researchgate.net

Furthermore, the development of efficient synthetic routes to this molecule and its derivatives expands the chemical toolbox available to medicinal chemists. chemicalbook.comgoogle.com This enables the creation of diverse indole-based libraries for high-throughput screening, increasing the probability of discovering novel therapeutic agents for a wide range of diseases. The study of this specific molecule, therefore, not only holds promise for direct therapeutic applications but also enriches our fundamental knowledge of indole chemistry and pharmacology.

Q & A

Basic: How can synthetic yields of 5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole be optimized in copper-catalyzed click reactions?

Methodological Answer:

  • Reaction Conditions: Use PEG-400:DMF (2:1) as solvent to enhance solubility and reaction efficiency. Catalytic CuI (1.0–1.5 equiv.) accelerates azide-alkyne cycloaddition .
  • Purification: Employ flash column chromatography with ethyl acetate:hexane (70:30) to isolate the product. For polar impurities, pre-purify via aqueous extraction (3× with ethyl acetate) .
  • Yield Enhancement: Extend reaction time to 12–18 hours and monitor progress via TLC (Rf ~0.3 in ethyl acetate:hexane) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Analysis: ¹H NMR should show pyrrolidine protons at δ 2.5–3.5 ppm (multiplet) and indole NH at δ ~10 ppm. ¹³C NMR confirms the pyrrolidine-methyl linkage (C-N resonance at ~50 ppm) .
  • Mass Spectrometry: FAB-HRMS provides exact mass confirmation (e.g., [M+H]+ = 427.0757 for a triazole derivative) .
  • TLC Validation: Use silica gel plates with ethyl acetate:hexane (70:30) to verify purity (Rf ~0.3) .

Intermediate: How to address low yields during purification of brominated indole derivatives?

Methodological Answer:

  • Solvent Optimization: Replace DMF with THF or dichloromethane to reduce polarity-driven losses. Precipitate residual DMF by heating to 90°C under vacuum .
  • Chromatography Adjustments: Use gradient elution (e.g., 50% → 80% ethyl acetate in hexane) to separate closely eluting byproducts .
  • Alternative Methods: For heat-sensitive compounds, employ aqueous-organic partitioning (e.g., ethyl acetate/water) followed by Na₂SO₄ drying .

Advanced: What strategies control regioselectivity during bromination of indole scaffolds?

Methodological Answer:

  • Electrophilic Substitution: Use FeBr₃ in DCM at 0°C to favor bromination at the 5-position. Steric hindrance from the pyrrolidine group directs substitution .
  • Directed Functionalization: Introduce directing groups (e.g., -SO₂R) at the 3-position to block undesired sites. Monitor via ¹H NMR for regiochemical confirmation .

Advanced: How to design structure-activity relationship (SAR) studies for pyrrolidine-modified indoles?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with altered pyrrolidine substituents (e.g., methyl, fluorophenyl) and compare bioactivity .
  • Biological Assays: Test in vitro models (e.g., ischemia or serotonin receptor binding) with IC₅₀ calculations. Use ANOVA to assess significance of structural changes .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding affinities .

Advanced: What cross-coupling reactions are viable for functionalizing the bromine site?

Methodological Answer:

  • Suzuki-Miyaura: React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install biaryl groups. Optimize catalyst loading (1–5 mol%) .
  • Buchwald-Hartwig Amination: Introduce amines (e.g., piperidine) using Pd₂(dba)₃/Xantphos. Monitor via LC-MS for C-Br bond conversion .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables like cell line (e.g., HEK293 vs. CHO), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., microsomal assays) and plasma protein binding to explain in vivo/in vitro disparities .
  • Statistical Validation: Use Bland-Altman plots to compare inter-lab variability in IC₅₀ values .

Advanced: What computational approaches predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to identify electrophilic/nucleophilic sites. Use Mulliken charges to predict bromine reactivity .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate against experimental IC₅₀ data .

Intermediate: How to validate crystallographic data for indole derivatives?

Methodological Answer:

  • Software Tools: Refine structures using SHELXL (for small molecules) or SHELXPRO (macromolecules). Check R-factors (R₁ < 0.05) and residual electron density .
  • Twinned Data: For problematic crystals, use TWINLAW to identify twin laws and HKLF5 format for data integration .

Advanced: How to address conflicting NMR assignments in pyrrolidine-indole hybrids?

Methodological Answer:

  • 2D NMR: Perform COSY and HSQC to resolve overlapping signals (e.g., pyrrolidine CH₂ vs. indole CH). Assign NOESY correlations for stereochemical confirmation .
  • Deuterated Solvents: Use CDCl₃ for sharper peaks. For exchangeable protons (NH), compare DMSO-d₆ and CDCl₃ spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.